molecular formula C27H30N4O4S B11421675 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide

Cat. No.: B11421675
M. Wt: 506.6 g/mol
InChI Key: GCRZWEPCVNKKLG-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[1-(4-PHENYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]ETHANEDIAMIDE is a complex organic compound that features a benzodioxole group, a phenylpiperazine moiety, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[1-(4-PHENYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and phenylpiperazine intermediates. These intermediates are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various amines, acids, and coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[1-(4-PHENYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[1-(4-PHENYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]ETHANEDIAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and cellular pathways.

    Medicine: This compound could be investigated for its potential therapeutic effects, including its role as a drug candidate.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[1-(4-PHENYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may bind to certain enzymes or receptors, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[1-(4-PHENYLPIPERAZIN-1-YL)PROPAN-2-YL]ETHANEDIAMIDE
  • **N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[1-(THIOPHEN-2-YL)PROPAN-2-YL]ETHANEDIAMIDE

Uniqueness

What sets N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[1-(4-PHENYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]ETHANEDIAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.

Properties

Molecular Formula

C27H30N4O4S

Molecular Weight

506.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]oxamide

InChI

InChI=1S/C27H30N4O4S/c1-19(29-27(33)26(32)28-17-20-9-10-22-23(16-20)35-18-34-22)25(24-8-5-15-36-24)31-13-11-30(12-14-31)21-6-3-2-4-7-21/h2-10,15-16,19,25H,11-14,17-18H2,1H3,(H,28,32)(H,29,33)

InChI Key

GCRZWEPCVNKKLG-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3)NC(=O)C(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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